molecular formula C24H20N4O3 B5651185 N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5651185
M. Wt: 412.4 g/mol
InChI Key: CTUDOHAZZBDTDX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a chemical compound designed for research applications, particularly in the field of chemical biology and oncology drug discovery. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is structurally characterized by a pyridazinone core, a chemotype identified in scientific research for its ability to inhibit protein-protein interactions. Specifically, molecules within this class have been explored as inhibitors of the interaction between the protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins . PRMT5 is a key epigenetic enzyme that catalyzes symmetric dimethylation of arginine residues on histones and other proteins, playing a central role in gene expression, mRNA splicing, and cell proliferation . Its dysregulation is associated with various cancers. Some inhibitors derived from the pyridazinone scaffold function by a unique mechanism; they bind at the PRMT5 Binding Motif (PBM) interface, a site distinct from the enzyme's catalytic pocket, and can disrupt the formation of functional PRMT5 complexes . This mechanism is distinct from SAM-competitive catalytic inhibitors and represents a novel strategy for targeted inhibition, especially in MTAP-deleted cancers which exhibit a synthetic lethal relationship with PRMT5 pathway inhibition . Researchers can utilize this compound as a chemical probe to investigate PRMT5-dependent cellular processes, study synthetic lethality in specific genetic backgrounds, and explore novel mechanisms of epigenetic modulation in cancer models.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-20-7-4-8-21(14-20)26-23(30)15-28-24(31)12-11-22(27-28)19-10-9-17-5-2-3-6-18(17)13-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDOHAZZBDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the naphthyl and pyridazinyl groups, followed by their coupling with the acetylamino phenyl moiety. Common reagents used in these reactions include acetic anhydride, naphthalene derivatives, and pyridazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N-[3-(Acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone - 3-(Naphthalen-2-yl)
- 2-(3-Acetylamino-phenylacetamide)
~425 (estimated) High aromaticity (naphthalene), hydrogen-bond donor/acceptor (acetylamino)
N-(3-Chloro-4-methoxyphenyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1-yl]acetamide Pyridazinone - 3-(Naphthalen-2-yl)
- 2-(3-Chloro-4-methoxyphenylacetamide)
~420 (estimated) Electron-withdrawing Cl and OMe groups; increased lipophilicity
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide Pyridazinone - 3-Methyl-5-(4-methylthiobenzyl)
- 2-(4-Bromophenylacetamide)
~463 (reported) Methylthio group enhances lipophilicity; bromine adds steric bulk
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide Triazole + Pyridazinone - Naphthalen-1-yloxy-methyl-triazole
- Phenylacetamide
~393 (reported) Triazole introduces polar N-atoms; naphthyloxy increases π-stacking potential
N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1-yl}acetamide Pyridazinone - 3-(4-Methylsulfanylphenyl)
- 2-(6-Methoxypyridin-3-yl-acetamide)
382.4 (reported) Methoxypyridine enhances solubility; methylsulfanyl contributes to hydrophobicity

Pharmacological Implications

  • Target Compound: The naphthalene group enhances binding to hydrophobic pockets (e.g., in kinases or GPCRs), while the acetylamino group improves solubility and target engagement via hydrogen bonding .
  • Chloro/Methoxy Analogs (e.g., ) : Electron-withdrawing groups may reduce metabolic stability but improve affinity for electrophilic binding sites.
  • Methylthio Derivatives (e.g., ) : Increased lipophilicity improves membrane permeability but may reduce aqueous solubility.

Key Research Findings

Pyridazinone Core: Essential for planar stacking interactions; substitution at position 3 (naphthalene vs. methylthiobenzyl) dictates target selectivity .

Acetamide Side Chain: Modifications (e.g., acetylamino, bromophenyl) tune pharmacokinetic properties. For example, the 3-acetylamino group in the target compound reduces first-pass metabolism compared to nitro or halogenated analogs .

Naphthalene vs. Triazole : Naphthalene-containing analogs show superior binding to aromatic-rich enzyme pockets compared to triazole derivatives .

Biological Activity

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₃₁H₃₃N₅O₃
  • Molecular Weight : 525.63 g/mol

The presence of functional groups such as acetylamino and pyridazinone contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect histone deacetylases (HDACs), which are critical in regulating gene expression related to cell cycle and apoptosis .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells. Flow cytometry analysis revealed that treatment with the compound significantly increased the apoptotic rate in these cells, suggesting a potential role as an anticancer agent .
  • Cell Cycle Arrest : Studies have indicated that this compound can cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays:

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeHepG21.30HDAC inhibition
Apoptosis inductionHepG2-Increased annexin V positivity
Cell cycle arrestHepG2-G2/M phase accumulation

Case Studies

Several studies have explored the effects of this compound on different types of cancer:

  • Liver Cancer (HepG2) : In vitro studies demonstrated that this compound effectively inhibited cell growth with an IC50 value significantly lower than traditional chemotherapeutics like SAHA (suberoylanilide hydroxamic acid), highlighting its potential as a more effective treatment option .
  • Breast Cancer : Additional research is needed, but preliminary results suggest that the compound may also exhibit activity against breast cancer cell lines, warranting further investigation into its broader anticancer properties.

Q & A

Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Preparation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocycle formation .
  • Step 2: Functionalization of the pyridazinone ring with naphthalen-2-yl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Amide coupling between the pyridazinone-acetic acid intermediate and 3-(acetylamino)aniline using reagents like EDC/HOBt or DCC . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and purification via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed?

Structural confirmation employs:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.2–8.5 ppm), acetamide carbonyls (δ ~165 ppm), and pyridazinone signals .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+^+ expected for C24_{24}H20_{20}N4_{4}O3_{3}) .
  • Infrared (IR) Spectroscopy: Peaks at ~1670 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies can address low yields during the final amide coupling step?

Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Using coupling agents like HATU or PyBOP for challenging amide bonds .
  • Activating the carboxylic acid as a mixed anhydride or acyl chloride prior to coupling .
  • Optimizing solvent polarity (e.g., switching from THF to DCM) and reaction time (12–24 hours) .

Q. What in silico methods predict the biological targets of this compound?

Computational approaches include:

  • Molecular Docking: Targeting enzymes like kinases or phosphodiesterases using PyMol or AutoDock, leveraging the naphthalenyl group’s π-π stacking potential .
  • QSAR Modeling: Correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity datasets .
  • Pharmacophore Mapping: Identifying key hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (naphthalenyl) .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Contradictions may stem from assay conditions or cell line variability. Mitigation strategies:

  • Dose-Response Curves: Test a wider concentration range (nM to μM) to identify therapeutic windows .
  • Orthogonal Assays: Combine MTT viability assays with caspase-3 activation or ROS detection for apoptosis validation .
  • Metabolic Stability Tests: Use liver microsomes to assess compound degradation kinetics .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

Prioritize models aligned with structural analogs:

  • Cancer: NCI-60 cell lines, focusing on breast (MCF-7) and colon (HCT-116) cancers due to pyridazinone’s reported antiproliferative effects .
  • Inflammation: LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression .
  • Enzyme Inhibition: Custom assays for COX-2 or PDE4, given the acetamide’s resemblance to known inhibitors .

Q. What structure-activity relationships (SAR) guide optimization of pyridazinone acetamides?

Key SAR insights from analogs:

  • Naphthalenyl Group: Enhances lipophilicity and target binding; 2-substitution outperforms 1-substitution in potency .
  • Acetylamino Phenyl: Meta-substitution improves solubility vs. para-substitution, which may sterically hinder binding .
  • Pyridazinone Core: 6-Oxo is critical for hydrogen bonding; replacing it with thione reduces activity .

Q. How can spectral inconsistencies in 13^{13}13C NMR data be resolved?

Inconsistencies often arise from tautomerism or dynamic effects. Solutions:

  • Variable Temperature (VT) NMR: To freeze out tautomeric interconversions (e.g., keto-enol forms) .
  • 2D NMR (HSQC, HMBC): Assign carbons unambiguously via 1^1H-13^{13}C correlations .
  • Computational Prediction: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Scale-up issues include:

  • Exothermic Reactions: Use jacketed reactors with precise temperature control to avoid side reactions .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Catalyst Recycling: Immobilize Cu catalysts on silica for click chemistry steps to reduce costs .

Q. What combinatorial approaches enhance its bioactivity?

Synergistic combinations include:

  • Antibiotics: Pair with ciprofloxacin to exploit pyridazinone’s membrane-disruption effects in Gram-negative bacteria .
  • Kinase Inhibitors: Co-administer with imatinib to target resistant leukemia cells via dual Bcr-Abl and JAK2 inhibition .
  • Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments .

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